Redox Potential: Intermediate Driving Force vs. Sodium Dithionite and Thiourea Dioxide
The redox potential of sodium formaldehyde sulfoxylate (SFS) is established at E° = -1.13 V vs. NHE [1]. This places its reducing power firmly between the stronger but less stable sodium dithionite (E° = -1.12 V vs. NHE at pH 7 [2]) and the weaker thiourea dioxide (-786 mV under specific activation conditions [3]).
| Evidence Dimension | Redox Potential (E°) |
|---|---|
| Target Compound Data | E° = -1.13 V (vs. NHE) |
| Comparator Or Baseline | Sodium Dithionite: E° = -1.12 V (vs. NHE at pH 7); Thiourea Dioxide: -786 mV (activated, vs. standard reference) |
| Quantified Difference | SFS potential is 0.01 V more negative than sodium dithionite, and 344 mV more negative than thiourea dioxide. |
| Conditions | Standard electrode potential measurements; comparative values from technical literature and research studies. |
Why This Matters
This intermediate redox potential is critical for selective reduction in vat dyeing and discharge printing, providing sufficient driving force without the excessive and uncontrolled reactivity that can damage fibers or cause uneven dye stripping.
- [1] Ataman Chemical. (n.d.). RONGALITE - Technical Data Sheet. View Source
- [2] Ling, L., & Zhang, W. (2015). Development and in situ implementation of a chemical process for reductive dechlorination of chlorinated solvents in polluted aquifers. Université d'Orléans. View Source
- [3] Kaolin Bleaching by Thiourea Dioxide Activated by Rare Earth Complexes. (n.d.). Journal of Ceramics. View Source
